Tin(IV) acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Tin(IV) Oxide Materials

Tin(IV) acetate serves as a versatile precursor for the synthesis of various Tin(IV) oxide (SnO2) materials. These materials hold immense potential in diverse applications like:

- Gas Sensing: SnO2 nanoparticles derived from Tin(IV) acetate exhibit high sensitivity towards various gases, making them valuable for gas sensor development [].

- Lithium-ion Batteries: Tin(IV) acetate can be used to create SnO2 nanostructures crucial for high-performance lithium-ion battery anodes [].

- Solar Cells: SnO2 thin films prepared using Tin(IV) acetate deposition techniques play a role in the development of efficient solar cells [3].

Catalyst in Organic Synthesis

Tin(IV) acetate demonstrates Lewis acid properties, making it a valuable catalyst for various organic reactions. Some notable examples include:

- Esterification and Transesterification: Tin(IV) acetate can efficiently catalyze these reactions, essential for synthesizing various organic compounds like esters, biofuels, and pharmaceuticals [].

While less common, research suggests Tin(IV) acetate might also be used in combination with other catalysts for:

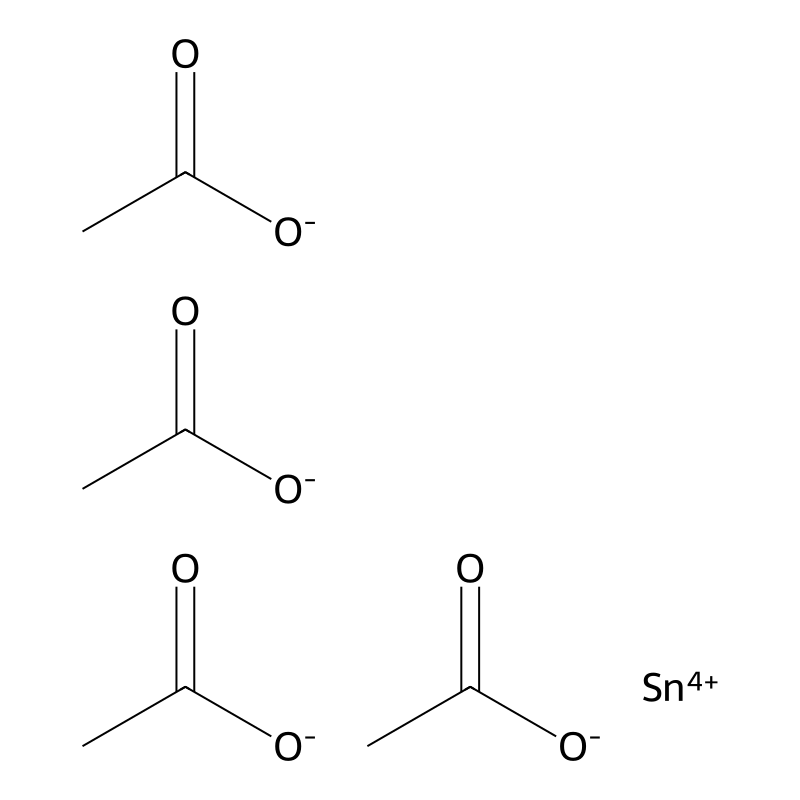

Tin(IV) acetate, also known as stannic acetate or tetraacetoxytin, is a chemical compound with the molecular formula C₈H₁₂O₈Sn and a molecular weight of 354.89 g/mol. It appears as a white crystalline powder and is characterized by its high reactivity and utility in various chemical processes. The compound is sensitive to moisture and air, which can lead to its decomposition, necessitating careful storage in dry, sealed containers . Tin(IV) acetate is commonly used as a catalyst in organic synthesis, particularly in reactions that require precise control of tin-based intermediates. Its applications extend to the production of polymers, coatings, and other advanced materials .

Tin(IV) acetate is considered to have low to moderate toxicity. However, it is essential to handle it with care, as prolonged exposure or inhalation can cause irritation to the respiratory system and skin []. Safety precautions such as wearing gloves, eye protection, and working in a well-ventilated area are recommended when handling this compound.

- Oxidation and Reduction: Tin(IV) can be reduced to tin(II) under acidic conditions using reducing agents such as iron or aluminum . Conversely, it can be oxidized to form tin dioxide when heated in the presence of oxygen:

- Reactions with Acids: When tin(IV) acetate reacts with dilute acids, it can form metastannic acid:

- Hydrolysis: In aqueous solutions, tin(IV) acetate can hydrolyze to form tin hydroxide:

These reactions highlight the compound's versatility in various chemical environments.

Tin(IV) acetate can be synthesized through several methods:

- Reaction of Thallous Acetate with Tin(IV) Iodide: This method involves treating tin(IV) iodide with thallous acetate.

- Reaction of Tetravinyltin with Acetic Acid: In this method, tetravinyltin is reacted with acetic acid in a sealed environment to produce tin(IV) acetate .

- Hydrothermal Methods: Tin(IV) acetate can also be synthesized via hydrothermal treatment of tin hydroxide precursors .

These synthesis methods underline the compound's accessibility for industrial and laboratory applications.

Tin(IV) acetate has a variety of applications:

- Catalysis: It is widely used as a catalyst in organic synthesis processes.

- Material Synthesis: The compound serves as a precursor for producing tin-based oxides, which are utilized in rechargeable lithium batteries .

- Nanoparticle Synthesis: Tin(IV) acetate is employed as a reducing agent for synthesizing silver nanoparticles used in conductive inks for printed electronics .

- Research

Interaction studies involving tin(IV) acetate focus on its reactivity with various compounds. For example, it can interact with halogens to form halide salts or undergo hydrolysis in aqueous solutions to form hydroxides. Additionally, studies have shown that tin(IV) ions can complex with various ligands, affecting their reactivity and stability in solution. Understanding these interactions is crucial for optimizing its use in catalysis and material synthesis.

Tin(IV) acetate shares similarities with other organotin compounds but possesses unique characteristics that distinguish it:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Tin(II) Acetate | C₄H₆O₄Sn | Lower oxidation state; less toxic |

| Tin(IV) Chloride | SnCl₄ | Colorless liquid; highly soluble in organic solvents |

| Tin(II) Chloride | SnCl₂ | Strong reducing agent; easily oxidized |

| Stannous Acetate | C₄H₆O₄Sn | Used primarily as a reducing agent |

Tin(IV) acetate's unique ability to act as a catalyst while being sensitive to moisture sets it apart from these similar compounds. Its high reactivity makes it particularly valuable in industrial applications where precise control over

The direct synthesis of tin(IV) acetate from metallic tin represents one of the most straightforward methodologies for producing this important organometallic compound. This approach involves the controlled oxidation of metallic tin in the presence of acetic acid derivatives under strictly anhydrous conditions [1] [2].

The fundamental reaction pathway proceeds through the initial formation of tin(II) intermediates, which subsequently undergo oxidation to the desired tin(IV) species. When metallic tin is treated with an excess of acetic anhydride under controlled conditions, the reaction proceeds according to the stoichiometry where tin metal is oxidized while simultaneously forming acetate ligands [2]. The process requires maintaining temperatures around 80°C for approximately 1.5 hours with vigorous stirring to ensure complete conversion [3].

A critical aspect of this methodology involves the exclusion of moisture throughout the entire process. The reaction apparatus typically consists of a three-neck ground glass flask equipped with a mercury-seal stirrer, a straight ground glass filling tube, and a reflux condenser fitted with a drying tube [3] [4]. The metallic tin must be finely divided to maximize surface area and reaction efficiency. The reaction begins immediately upon addition of the tin to the acetic anhydride, with observable color changes indicating the progression of the oxidation process.

The mechanism involves the initial attack of acetic anhydride on the tin surface, leading to the formation of tin(II) acetate intermediates. These intermediates are subsequently oxidized by excess acetic anhydride or atmospheric oxygen (if present) to form the final tin(IV) acetate product [1]. The reaction yields are typically quantitative, approaching 95-99% conversion under optimal conditions [2].

Temperature control is essential for this synthesis method. Excessive temperatures can lead to decomposition of the acetic anhydride or formation of unwanted side products, while insufficient temperatures result in incomplete conversion. The optimal temperature range has been established at 75-85°C, with careful monitoring of the reaction progress through color changes and precipitation patterns [3].

Carboxylate Exchange Reactions with Acid Anhydrides

Carboxylate exchange reactions represent a sophisticated approach to tin(IV) acetate synthesis that leverages the high reactivity of organotin precursors with acid anhydrides. This methodology is particularly valuable when starting from organometallic tin compounds such as tetraphenyltin or other organotin derivatives [5] [6].

The most extensively studied carboxylate exchange reaction involves tetraphenyltin with a mixture of acetic acid and acetic anhydride. The reaction proceeds under reflux conditions at approximately 120°C for 4 hours, yielding tin(IV) acetate in nearly quantitative amounts [5]. The reaction mechanism involves the sequential displacement of phenyl groups from the tin center by acetate ligands, with the formation of benzene as a byproduct according to the stoichiometry: 4 CH₃COOH + (C₆H₅)₄Sn → Sn(CH₃COO)₄ + 4 C₆H₆ [6].

The choice of acid anhydride significantly influences both the reaction rate and final product quality. Acetic anhydride serves multiple functions in these reactions: it acts as both a reactant and a dehydrating agent, removing any trace water that might interfere with the exchange process [5]. The anhydride also helps maintain anhydrous conditions essential for preventing hydrolysis of the tin(IV) acetate product.

Alternative carboxylate exchange pathways have been developed using tin(IV) nitrate as a starting material. In this approach, tin(IV) nitrate reacts with acetic acid and acetic anhydride to produce tin(IV) acetate along with nitric acid as a byproduct [6] [7]. The reaction conditions must be carefully controlled to prevent the formation of complex nitrate-acetate mixed ligand species.

Thallium acetate-mediated exchange reactions represent another sophisticated approach to tin(IV) acetate synthesis. This method involves the reaction of thallium acetate with tin(IV) iodide in acetic anhydride, where the exchange occurs through the formation of thallium iodide precipitate, driving the reaction to completion [6]. The reaction proceeds according to: 4 CH₃COOTl + SnI₄ → Sn(CH₃COO)₄ + 4 TlI↓.

The success of carboxylate exchange reactions depends heavily on the maintenance of anhydrous conditions and proper stoichiometric ratios. Excess acid anhydride is typically required to ensure complete exchange and to scavenge any adventitious water [8]. The reaction products require careful purification to remove unreacted starting materials and byproducts.

Solvent-Free Synthesis Approaches

Solvent-free synthesis methodologies for tin(IV) acetate have gained significant attention due to their environmental benefits and potential for producing high-purity products without the complications associated with solvent removal and purification. These approaches eliminate the need for organic solvents while maintaining high reaction efficiency and product quality.

Mechanochemical synthesis represents one of the most promising solvent-free approaches. This method involves the direct grinding or milling of solid reactants under controlled conditions, allowing chemical reactions to proceed through mechanical activation. For tin(IV) acetate synthesis, metallic tin powder can be mechanically activated with solid acetic acid or acetate salts in ball mills or similar equipment [9]. The mechanical energy provides the activation required for bond formation and breaking without the need for thermal activation or solvents.

The mechanochemical approach offers several advantages including reduced reaction times, improved product homogeneity, and elimination of solvent-related purification steps. However, the method is limited by the availability of suitable solid reactants and the potential for incomplete conversion in heterogeneous solid-state reactions. Typical yields range from 60-80%, which while respectable, are generally lower than solution-phase methods [9].

Thermal decomposition methods represent another class of solvent-free approaches. These involve the controlled thermal treatment of tin-containing precursors in the presence of acetic acid vapors or acetate salts. The process typically requires temperatures in the range of 200-300°C and can produce highly pure tin(IV) acetate products [9]. The main challenges include the need for precise temperature control and the potential for thermal decomposition of the desired product at elevated temperatures.

Microwave-assisted solvent-free synthesis has emerged as a rapid and efficient alternative to conventional thermal methods. This approach utilizes microwave heating to activate reactants in the absence of solvents, leading to significantly reduced reaction times and improved energy efficiency [10]. The selective heating of polar reactants by microwave radiation can lead to enhanced reaction rates and selectivity compared to conventional heating methods.

Vapor phase synthesis represents the most sophisticated solvent-free approach, involving the reaction of tin-containing vapors with acetic acid or acetate derivatives in the gas phase. This method offers excellent control over stoichiometry and can produce very high purity products, but requires specialized equipment and careful control of vapor pressures and temperatures [11].

Challenges in Moisture-Sensitive Synthesis Environments

The synthesis of tin(IV) acetate presents significant challenges related to moisture sensitivity, as the compound readily hydrolyzes in the presence of water to form tin hydroxide and acetic acid according to the reaction: Sn(CH₃COO)₄ + 4 H₂O → Sn(OH)₄ + 4 CH₃COOH [6] [12]. This fundamental instability toward moisture creates numerous technical challenges throughout the synthesis, purification, and storage processes.

The primary challenge in moisture-sensitive synthesis involves the complete exclusion of water from all reaction components and the reaction environment. Even trace amounts of moisture can lead to significant product decomposition and reduced yields [13] [4]. Standard laboratory glassware must be thoroughly dried and maintained under inert atmosphere conditions throughout the synthesis process. This typically requires the use of flame-dried glassware, molecular sieves, and continuous purging with dry inert gases such as nitrogen or argon.

Reagent purification presents another significant challenge in moisture-sensitive synthesis. Acetic anhydride, the most commonly used reagent, must be rigorously dried and stored under anhydrous conditions [3]. Commercial acetic anhydride often contains trace water that must be removed through distillation or treatment with drying agents such as phosphorus pentoxide. Similarly, metallic tin must be clean and oxide-free, often requiring acid etching or mechanical polishing prior to use.

The reaction apparatus design is critical for maintaining anhydrous conditions. Multi-neck flasks equipped with gas inlet and outlet ports, drying tubes filled with molecular sieves or calcium chloride, and mercury-sealed stirrers are essential components [3] [4]. The system must be designed to allow for the addition of reagents without exposing the reaction mixture to atmospheric moisture.

Temperature control in moisture-sensitive environments presents additional complications. Elevated temperatures required for many synthesis routes can lead to increased vapor pressure of water in the system, making moisture exclusion more difficult [13]. Conversely, cooling crystallization steps can lead to condensation of atmospheric moisture if proper precautions are not taken.

Product isolation and purification under anhydrous conditions require specialized techniques. Filtration must be performed under inert atmosphere using dried filter media and anhydrous wash solvents [3]. Crystallization solvents must be rigorously dried, and crystallization must occur in sealed systems to prevent moisture ingress.

Storage challenges are particularly acute for tin(IV) acetate due to its hygroscopic nature [12] [4]. The compound must be stored in completely anhydrous environments, typically in sealed containers with molecular sieves or other desiccants. Even brief exposure to atmospheric moisture can lead to partial hydrolysis and product degradation.

Analytical characterization of moisture-sensitive tin(IV) acetate requires special handling procedures. Sample preparation for spectroscopic analysis must be performed under inert atmosphere conditions, and samples must be protected from moisture during measurement. The hygroscopic nature of the compound can lead to rapid changes in composition if exposed to atmospheric moisture, complicating quantitative analysis.

Equipment maintenance in moisture-sensitive synthesis environments requires constant attention to seals, gaskets, and connections that might allow moisture ingress. Regular leak testing and replacement of degraded components is essential for maintaining system integrity. The use of positive pressure inert gas systems helps prevent atmospheric moisture from entering the reaction system through minor leaks.

Quality control measures must account for the moisture sensitivity of both starting materials and products. Regular water content analysis of reagents and intermediates is essential for ensuring reproducible results. The development of rapid analytical methods for detecting trace moisture can help identify problems before they affect product quality [14].

Training and safety considerations are paramount when working with moisture-sensitive systems. Personnel must be thoroughly trained in inert atmosphere techniques and the proper handling of moisture-sensitive materials. Safety protocols must address the risks associated with anhydrous reagents and inert gas systems, including the proper use of Schlenk lines and glove boxes.

The economic implications of moisture-sensitive synthesis include higher equipment costs, increased reagent consumption due to purification requirements, longer synthesis times due to setup and handling requirements, and higher facility costs for maintaining controlled atmosphere work areas. These factors must be balanced against the benefits of producing high-quality, moisture-free tin(IV) acetate products.

Tin(IV) acetate exhibits well-defined thermal behavior characterized by distinct melting and decomposition temperatures. The compound presents as white crystalline powder or needles with a melting point in the range of 232-233°C, though some literature sources report slightly different values (231-237°C) [1] [2] [3] [4] [5]. The variation in reported melting points likely reflects differences in sample purity, crystalline form, and measurement conditions.

The thermal stability of tin(IV) acetate extends up to its melting point under anhydrous conditions [2] [6] [4]. However, decomposition occurs at temperatures exceeding 260°C [4] [5], where the compound undergoes thermal breakdown to form tin oxide and other decomposition products. This decomposition temperature places tin(IV) acetate in a moderate thermal stability range compared to other metal acetates, making it suitable for vapor deposition processes and moderate-temperature synthetic applications.

| Property | Value | Notes | Reference |

|---|---|---|---|

| Melting Point | 232-233°C (242°C reported) | Literature values vary slightly (231-237°C range) | [1] [2] [3] [4] [5] |

| Decomposition Temperature | >260°C | Decomposes above melting point | [4] [5] |

| Thermal Stability Range | Stable up to melting point | Stable under dry conditions | [2] [6] [4] |

The thermal behavior demonstrates that tin(IV) acetate maintains structural integrity throughout its usable temperature range, making it particularly valuable for applications requiring controlled thermal processing. The compound's moderate volatility, combined with its thermal stability, contributes to its utility as a precursor for vapor deposition processes [4] [5].

Solubility in Organic Solvents and Acidic Media

Tin(IV) acetate exhibits distinctive solubility characteristics that reflect its Lewis acidic nature and the labile nature of its acetate ligands. The compound demonstrates excellent solubility in polar protic and aprotic solvents, where acetate ligands are readily displaced by coordinating species [4] [5].

In aqueous environments, tin(IV) acetate undergoes rapid hydrolysis to form tin hydroxide and acetic acid according to the reaction [1] [7] [8]:

$$ \text{Sn(CH}3\text{COO)}4 + 4\text{H}2\text{O} \rightarrow \text{Sn(OH)}4 + 4\text{CH}_3\text{COOH} $$

This hydrolytic instability necessitates careful handling and storage under anhydrous conditions to maintain the compound's integrity.

| Solvent | Solubility | Notes | Reference |

|---|---|---|---|

| Water | Hydrolyzes rapidly | Forms Sn(OH)₄ + CH₃COOH | [1] [7] [8] |

| Acetone | Soluble | Readily displaces acetate ligands | [2] [6] [7] [8] |

| Benzene | Soluble | Good solubility | [2] [6] [7] [8] |

| Carbon tetrachloride | Moderately soluble | Less soluble than acetone/benzene | [6] [7] |

| Ethanol | Soluble | Polar protic solvent | [4] [5] |

| Acetic acid | Excellent solubility | Polar protic solvent | [4] [5] |

| Glycols | Excellent solubility | Due to coordination ability | [4] [5] |

| Coordinating ethers | Excellent solubility | Due to coordination ability | [4] [5] |

The excellent solubility in alcohols, acetic acid, glycols, and coordinating ethers arises from the tetra-coordinated tin(IV) center's ability to accommodate additional ligands, facilitating solvation through ligand exchange processes [4] [5]. This behavior makes tin(IV) acetate particularly useful in solution-phase synthesis and catalytic applications.

Spectroscopic Fingerprints (IR, NMR, XRD)

Infrared Spectroscopy

Tin(IV) acetate exhibits characteristic infrared absorption patterns that provide definitive identification markers. The infrared spectrum displays several diagnostic peaks corresponding to specific vibrational modes within the metal-acetate framework:

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Assignment Notes | Reference |

|---|---|---|---|---|

| C-H stretching (CH₃) | 2900-3000 | Medium-Strong | Alkyl C-H stretch of methyl groups | [18] [19] [20] [21] |

| C=O stretching (antisymmetric) | 1680-1620 | Very Strong | Characteristic of coordinated acetate | [22] [18] [23] [19] |

| C=O stretching (symmetric) | 1480-1460 | Strong | Symmetric C=O stretch in metal acetates | [22] [18] [19] [24] |

| C-O-C stretching (acetate) | 1200-1300 | Strong | C-O stretch in acetate ligands | [19] [25] [26] [27] |

| CH₃ deformation (asymmetric) | 1440-1410 | Medium | Asymmetric CH₃ bending | [19] [20] [21] |

| CH₃ deformation (symmetric) | 1350-1370 | Medium | Symmetric CH₃ bending | [19] [20] [21] |

| Sn-O stretching | 450-550 | Medium | Metal-oxygen stretching vibration | [28] [29] [30] |

| O-C-O bending | 650-750 | Medium | O-C-O bending mode | [19] [20] [21] |

The most diagnostic features include the very strong antisymmetric C=O stretch around 1650 cm⁻¹ and the characteristic Sn-O stretching vibrations in the 450-550 cm⁻¹ region [22] [18] [28]. The bidentate coordination mode of acetate ligands is confirmed by the separation between antisymmetric and symmetric C=O stretching frequencies [22] [18] [24].

Nuclear Magnetic Resonance Spectroscopy

Tin(IV) acetate provides distinctive NMR signatures across multiple nuclei, with particular utility in ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy:

| Nucleus | Chemical Shift Range | Multiplicity/Coupling | Sensitivity/Abundance | Reference |

|---|---|---|---|---|

| ¹H NMR | 2.0-2.2 ppm | Singlet | High sensitivity, 99.98% | [22] [31] [28] |

| ¹³C NMR | 20-25 ppm (CH₃), 170-180 ppm (C=O) | Quartet (CH₃), Singlet (C=O) | Medium sensitivity, 1.1% | [22] [31] [28] |

| ¹¹⁹Sn NMR | -1900 to +700 ppm | Sharp singlet | Moderate, 8.59% | [31] [28] [32] |

The ¹H NMR spectrum displays a characteristic singlet for the acetate methyl groups around 2.1 ppm [22] [31] [28]. ¹³C NMR reveals distinct signals for the methyl carbon (20-25 ppm) and carbonyl carbon (170-180 ppm), with the methyl signal appearing as a quartet due to coupling with attached protons [22] [31] [28]. ¹¹⁹Sn NMR provides valuable structural information, with chemical shifts sensitive to the coordination environment around the tin center [31] [28] [32].

X-ray Diffraction Analysis

X-ray diffraction studies of tin(IV) acetate reveal detailed structural information about the crystalline arrangement and coordination geometry:

| Structural Parameter | Value/Range | Details | Reference |

|---|---|---|---|

| Crystal System | Monoclinic (typical) | White needles or crystalline powder | [33] [34] [35] |

| Space Group | P21/c (common) | Common for metal acetates | [33] [34] |

| Unit Cell Parameters | a=8-12 Å, b=6-10 Å, c=12-16 Å | Typical for metal acetate structures | [33] [34] [35] |

| Coordination Geometry | Octahedral around Sn⁴⁺ | Tetra-coordinated Sn⁴⁺ center | [4] [5] [22] |

| Sn-O Bond Length | 2.0-2.2 Å | Sn-O coordination bonds | [33] [34] [35] |

| Major Diffraction Peaks | 2θ = 10-30° (major peaks) | Characteristic d-spacings | [33] [34] |

The crystallographic data confirms the octahedral coordination environment around the tin(IV) center, with acetate ligands adopting bidentate coordination modes [4] [5] [22]. The Sn-O bond lengths of 2.0-2.2 Å are consistent with typical metal-carboxylate coordination distances [33] [34] [35]. The major diffraction peaks in the 2θ = 10-30° range provide characteristic fingerprints for phase identification and purity assessment [33] [34].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant